5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Overview
Description
5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioseparation and Detection
5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives, specifically Pro-PPZ, have been employed as chiral derivatization reagents for the enantioseparation and ultrasensitive detection of chiral amines. This application is significant in the field of pharmacokinetics, as demonstrated in the analysis of (R)-1-aminoindan in saliva, providing insights into drug metabolism and chiral recognition in biological systems (Jin et al., 2020).
Histamine H4 Receptor Ligand Studies
Compounds containing this compound have been synthesized and studied as ligands for the histamine H4 receptor. This research aids in understanding the pharmacological properties of these compounds, with implications for developing new therapeutics for inflammation and pain (Altenbach et al., 2008).
Anticancer Research
The chemical derivatives of this compound have shown significant anticancer activity in vitro. For example, Mannich bases derived from this compound exhibited potent cytotoxicity against various cancer cell lines, highlighting its potential in cancer treatment (Megally Abdo & Kamel, 2015).
Cholinesterase and Aβ-Aggregation Inhibitors
Research into 2,4-disubstituted pyrimidines, including those with a this compound moiety, has shown these compounds to be dual inhibitors of cholinesterase and amyloid-β aggregation. This suggests their potential utility in treating Alzheimer's disease (Mohamed et al., 2011).
Lipoxygenase Inhibition
Some derivatives of this compound have been synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research contributes to the development of anti-inflammatory drugs (Asghari et al., 2016).
Suzuki Cross-Coupling Reactions
This compound derivatives have been synthesized via Suzuki cross-coupling reactions. These compounds have been studied for their potential applications in chiral dopants for liquid crystals and various biological activities (Ahmad et al., 2017).
Safety and Hazards
This compound is classified as dangerous, with the signal word "Warning" . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective clothing, gloves, and eye/face protection should be worn . If swallowed, rinse mouth and do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary target of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various neurodegenerative disorders .
Mode of Action
It is known to interact with its target, nnos, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of nitric oxide, thereby affecting neuronal signaling.
Biochemical Pathways
The compound’s interaction with nNOS affects the nitric oxide pathway. Nitric oxide is a key player in the regulation of neuronal signaling and vascular tone. By inhibiting nNOS, the compound may alter these processes, potentially leading to therapeutic effects in neurodegenerative disorders .
Pharmacokinetics
Its molecular weight of 19226 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of nNOS and the subsequent decrease in nitric oxide production. This could lead to changes in neuronal signaling and potentially provide therapeutic benefits in conditions associated with nitric oxide dysregulation .
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPMBFLXOWHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624889 | |
Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-49-6 | |
Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-methylpiperazin-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.